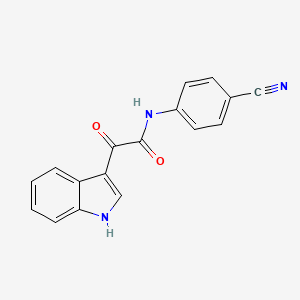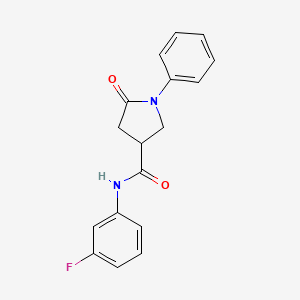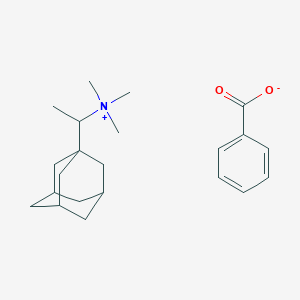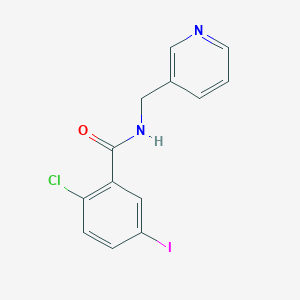
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is also known as Indoxacarb and is classified as an oxadiazine insecticide. The compound has a unique structure that makes it highly effective in controlling pests and insects.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the inhibition of sodium channels in the nervous system of insects. This leads to paralysis and death of the insect. The compound has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This mechanism of action makes the compound highly effective in controlling pests and insects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the growth of cancer cells and has been investigated for its potential use in cancer treatment. In addition, the compound has been shown to have a neuroprotective effect and has been investigated for its potential use in treating Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. The compound is highly effective in controlling pests and insects, making it a valuable tool for researchers studying insect behavior and physiology. In addition, the compound has been investigated for its potential use in treating various diseases, making it a valuable tool for researchers studying the mechanisms of these diseases.
However, there are also limitations to the use of this compound in lab experiments. The compound has been shown to have toxic effects on mammals, making it difficult to use in studies involving animal models. In addition, the compound has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research involving N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One direction is to investigate the potential use of the compound in treating various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanisms of action of the compound in greater detail, with the aim of developing more effective insecticides and neuroprotective agents. Finally, future research could focus on developing new synthesis methods for the compound, with the aim of improving its effectiveness and reducing its toxicity.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 1H-indole-3-carboxaldehyde with 4-cyanobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is heated to a temperature of 120-130°C for several hours until the desired product is obtained. The compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential use in drug development. The compound has been shown to have insecticidal properties and has been used to control a wide range of pests and insects. In addition, the compound has been investigated for its potential use in treating various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-11-5-7-12(8-6-11)20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNRGVVWLBZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)

![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)

